![molecular formula C14H17NO5 B8283778 1-[(Benzyloxy)carbonyl]-4-hydroxypiperidine-4-carboxylic acid](/img/structure/B8283778.png)
1-[(Benzyloxy)carbonyl]-4-hydroxypiperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Benzyloxy)carbonyl]-4-hydroxypiperidine-4-carboxylic acid is a chemical compound with the molecular formula C13H17NO3 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[(Benzyloxy)carbonyl]-4-hydroxypiperidine-4-carboxylic acid can be synthesized through several synthetic routes. One common method involves the protection of the piperidine nitrogen with a benzyloxycarbonyl (Cbz) group, followed by the introduction of a hydroxyl group at the 4-position of the piperidine ring. The reaction conditions typically involve the use of protecting groups, such as benzyl chloroformate, and reagents like sodium hydroxide or potassium carbonate to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of 1-benzyloxycarbonyl-4-hydroxypiperidine-4-carboxylic acid may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(Benzyloxy)carbonyl]-4-hydroxypiperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like hydrochloric acid or trifluoroacetic acid can be used to remove the benzyloxycarbonyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield piperidine-4-carboxylic acid, while reduction can produce 4-hydroxypiperidine derivatives.
Scientific Research Applications
1-[(Benzyloxy)carbonyl]-4-hydroxypiperidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 1-benzyloxycarbonyl-4-hydroxypiperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can act as a protecting group, allowing for selective reactions at other positions on the molecule. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
1-[(Benzyloxy)carbonyl]-4-hydroxypiperidine-4-carboxylic acid can be compared with other similar compounds, such as:
1-Benzyloxycarbonyl-4-piperidinol: This compound lacks the carboxylic acid group, making it less versatile in certain reactions.
1-Benzyloxycarbonyl-4-piperidinecarboxylic acid:
The presence of both the hydroxyl and carboxylic acid groups in 1-benzyloxycarbonyl-4-hydroxypiperidine-4-carboxylic acid makes it unique and valuable for various synthetic and research applications.
Properties
Molecular Formula |
C14H17NO5 |
|---|---|
Molecular Weight |
279.29 g/mol |
IUPAC Name |
4-hydroxy-1-phenylmethoxycarbonylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/C14H17NO5/c16-12(17)14(19)6-8-15(9-7-14)13(18)20-10-11-4-2-1-3-5-11/h1-5,19H,6-10H2,(H,16,17) |
InChI Key |
XTXWIQLUFDMWBI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C(=O)O)O)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
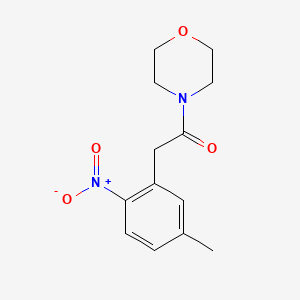
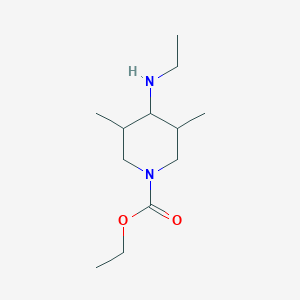

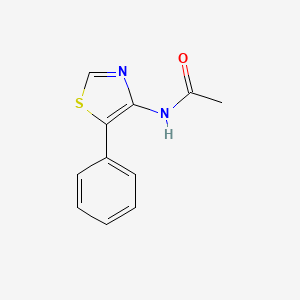
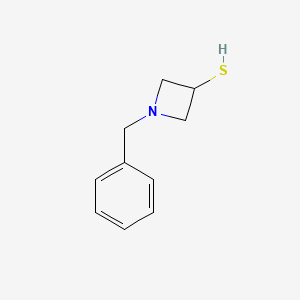
![2-[N-Methyl-N-(5-methyl-2-phenyl-4-oxazolyl) methylamino]ethanol](/img/structure/B8283725.png)
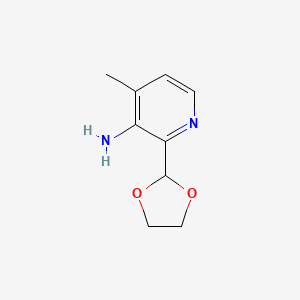
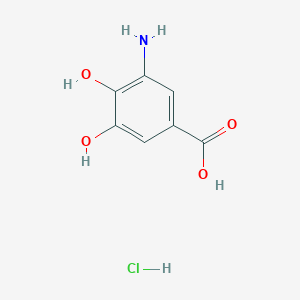
![5-Chloro-2-[(5-fluoropyridin-3-yl)oxy]benzoic acid](/img/structure/B8283750.png)


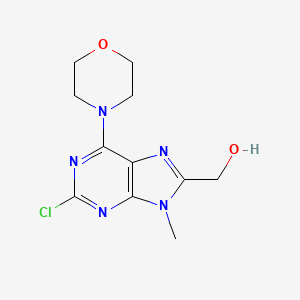
![tert-Butyl[6-chloro-3-(trifluoroacetyl)pyridin-2-yl]carbamate](/img/structure/B8283784.png)
![3-[(tert-Butoxycarbonyl)amino]propyl ethyl carbonate](/img/structure/B8283797.png)
